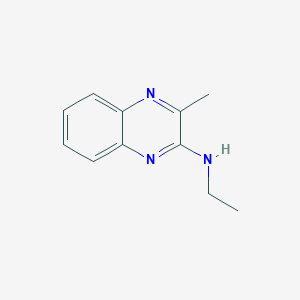

N-Ethyl-3-methylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

77186-60-8 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-ethyl-3-methylquinoxalin-2-amine |

InChI |

InChI=1S/C11H13N3/c1-3-12-11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,12,14) |

InChI Key |

GEYJWBMXQWXQJB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N=C1C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 3 Methylquinoxalin 2 Amine and Its Structural Analogs

Classical and Foundational Synthetic Pathways

Traditional methods for the synthesis of the quinoxaline (B1680401) scaffold, which can be adapted for N-Ethyl-3-methylquinoxalin-2-amine, primarily rely on building the heterocyclic ring system from acyclic precursors. These methods are well-established and often involve multiple, distinct reaction steps.

Cyclocondensation Approaches

The cornerstone of classical quinoxaline synthesis is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. mtieat.org For the specific synthesis of a 3-methylquinoxalin-2-one, a precursor to the target molecule, the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) is a common starting point. researchgate.net This initial product, 3-methylquinoxalin-2(1H)-one, can then be further functionalized.

While direct cyclocondensation to form N-substituted 2-aminoquinoxalines is less common, modifications to this classical approach can be envisioned. For instance, the use of an N-ethyl-substituted o-phenylenediamine in a reaction with a suitable 1,2-dicarbonyl precursor could theoretically lead to the direct formation of the N-ethylated quinoxaline ring. However, the more prevalent and reliable classical method involves a multi-step sequence.

Multi-step Synthetic Sequences from Precursors

A robust and frequently utilized method for synthesizing N-Ethyl-3-methylquinoxalin-2-amine involves a multi-step pathway starting from readily available reagents. This approach offers a high degree of control over the substitution pattern of the final product.

A typical sequence begins with the synthesis of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl pyruvate. researchgate.net The subsequent step involves the chlorination of the 2-hydroxy group to yield 2-chloro-3-methylquinoxaline (B189447). This is a critical transformation as the chlorine atom at the 2-position serves as a good leaving group for subsequent nucleophilic substitution. The chlorination is commonly achieved using phosphoryl chloride (POCl₃). researchgate.net

The final and key step in this sequence is the nucleophilic aromatic substitution reaction of 2-chloro-3-methylquinoxaline with ethylamine (B1201723). This reaction directly introduces the N-ethylamino group at the 2-position to yield the target compound, N-Ethyl-3-methylquinoxalin-2-amine. The reaction of various chloroquinoxalines with amines is a well-established method for producing N-substituted aminoquinoxalines. nih.gov

A similar strategy has been documented for the synthesis of the structural isomer, 1-ethyl-3-methylquinoxalin-2(1H)-one, where 3-methylquinoxalin-2(1H)-one is alkylated with ethyl bromide in the presence of a base like potassium carbonate. researchgate.net This further supports the feasibility of N-alkylation in the quinoxaline system.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-Phenylenediamine, Ethyl pyruvate | n-Butanol, heat | 3-Methylquinoxalin-2(1H)-one |

| 2 | 3-Methylquinoxalin-2(1H)-one | POCl₃, reflux | 2-Chloro-3-methylquinoxaline |

| 3 | 2-Chloro-3-methylquinoxaline, Ethylamine | Solvent (e.g., ethanol (B145695) or acetonitrile), heat | N-Ethyl-3-methylquinoxalin-2-amine |

Modern and Green Chemistry Methodologies

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Strategies for Environmentally Benign Synthesis

Various catalytic systems have been developed to promote the synthesis of quinoxaline derivatives under milder and more sustainable conditions. For the final amination step, catalytic methods can be employed to facilitate the reaction between 2-chloro-3-methylquinoxaline and ethylamine. While specific catalysts for this exact reaction are not extensively reported, related aminations of haloquinoxalines have been achieved using transition metal catalysts. These catalysts can activate the C-Cl bond, enabling the reaction to proceed under milder conditions and potentially with higher efficiency. jocpr.com

Furthermore, solid acid catalysts and nanocrystalline materials are being explored as green alternatives for the initial cyclocondensation step in quinoxaline synthesis, offering advantages such as easy separation and reusability. mdpi.comresearchgate.net

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency and green chemistry. tsijournals.com For the synthesis of N-Ethyl-3-methylquinoxalin-2-amine, a one-pot procedure could potentially combine the chlorination and amination steps. After the formation of 2-chloro-3-methylquinoxaline in situ, the direct addition of ethylamine to the reaction mixture could lead to the final product, thus saving time, solvents, and purification efforts.

While a specific one-pot synthesis for N-Ethyl-3-methylquinoxalin-2-amine is not prominently documented, the concept has been successfully applied to a wide range of other quinoxaline derivatives, suggesting its potential applicability. guidechem.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.net The use of microwave irradiation can significantly reduce reaction times for both the cyclocondensation and the final amination steps in the synthesis of N-Ethyl-3-methylquinoxalin-2-amine.

Microwave heating has been successfully employed for the synthesis of various quinoxaline derivatives, often in solvent-free or green solvent systems. tsijournals.comresearchgate.net For instance, the condensation of o-phenylenediamines with dicarbonyl compounds can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. tsijournals.com Similarly, the nucleophilic substitution of chloroquinoxalines with amines can be expedited using microwave energy, leading to a more efficient and environmentally friendly process. tsijournals.com

| Green Methodology | Principle | Potential Application in Synthesis |

| Catalytic Strategies | Use of catalysts to lower activation energy and improve selectivity. | Palladium-catalyzed amination of 2-chloro-3-methylquinoxaline with ethylamine. |

| One-Pot Reactions | Multiple reaction steps in a single vessel without isolating intermediates. | In situ formation of 2-chloro-3-methylquinoxaline followed by immediate reaction with ethylamine. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reaction rates. | Rapid cyclocondensation and amination steps, reducing reaction times and energy consumption. |

Transition-Metal-Free Synthetic Approaches

Transition-metal-free synthesis of quinoxalines is a significant area of research, driven by the need for more sustainable, cost-effective, and environmentally friendly chemical processes. nih.govrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying product purification. rsc.orgcncb.ac.cn

A common transition-metal-free strategy is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can be promoted by various non-metal catalysts or even proceed under catalyst-free conditions. nih.gov For example, organocatalysts like nitrilotris(methylenephosphonic acid) have been used to synthesize quinoxalines in high yields (80-97%) with short reaction times. nih.gov

Iodine, a readily available and inexpensive reagent, can serve as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines, using DMSO as both a solvent and an oxidant. nih.gov This method demonstrates broad functional group tolerance and provides excellent yields (78-99%). nih.gov Catalyst-free systems have also been developed; for instance, the reaction of o-phenylenediamine and phenacyl bromide in refluxing ethanol or in water at 80 °C can produce quinoxaline derivatives in good yields without any catalyst. nih.gov

Furthermore, direct C-H functionalization of the quinoxaline ring can be achieved without transition metals. For example, the heteroarylation of quinoxaline can be performed using LiTMP (lithium 2,2,6,6-tetramethylpiperidide) to generate mono- or di-heteroarylated quinoxalines. acs.org Visible-light-mediated C-H alkylation of quinoxalin-2(1H)-ones has also been accomplished without a metal or a photocatalyst, using trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant. rsc.org

Table 2: Examples of Transition-Metal-Free Quinoxaline Synthesis

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Organocatalysis | 1,2-diamines, 1,2-carbonyl compounds | Nitrilotris(methylenephosphonic acid) | 80-97 | nih.gov |

| Iodine Catalysis | o-phenylenediamine, α-hydroxy ketones | I₂ (20 mol%), DMSO | 78-99 | nih.gov |

| Catalyst-Free | o-phenylenediamine, phenacyl bromide | Water, 80 °C | Moderate to high | nih.gov |

| Heteroarylation | Quinoxaline, Heteroarene | LiTMP | Not specified | acs.org |

Alkylation and Functionalization Techniques for N-Ethyl Substitution

To synthesize N-Ethyl-3-methylquinoxalin-2-amine, a key step is the introduction of the N-ethyl group. This can be achieved through various alkylation and functionalization techniques, typically involving a precursor like 3-methylquinoxalin-2-amine (B189528) or its corresponding quinoxalinone tautomer.

A direct approach is the N-alkylation of a quinoxalinone precursor. For example, 1-ethyl-3-methylquinoxalin-2(1H)-one has been synthesized by reacting 3-methylquinoxalin-2(1H)-one with ethyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium (B224687) bromide. The reaction proceeds at room temperature over 24 hours. researchgate.net This quinoxalinone could potentially be converted to the target amine, although this subsequent step is not detailed.

Another relevant strategy is the C3-alkylation of quinoxalin-2(1H)-one derivatives. While this functionalizes a different position, the methodologies are instructive. Base-mediated denitrative C3-alkylation using unactivated nitroalkanes has been developed, showcasing the possibility of forming C-C bonds on the quinoxaline core. rsc.org Additionally, visible-light-mediated methods have been employed for the direct C3 alkylation of quinoxalin-2(1H)-ones using alkanes or through the decarboxylative coupling with alkyl-NHP-esters. rsc.orgnih.gov These radical-based methods highlight modern approaches to functionalizing the quinoxaline scaffold under mild, often catalyst-free conditions. nih.gov

For direct N-alkylation of an amino group, such as in a precursor like 3-methylquinoxalin-2-amine, standard methods using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base would be the conventional approach. The synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides has been reported via the alkylation of 3-phenyl-1H-quinoxaline-2-thione with various alkylating agents in the presence of triethylamine. nih.gov This demonstrates the feasibility of alkylating nitrogen or sulfur nucleophiles attached to the quinoxaline ring.

Nucleophilic Substitution Reactions in Quinoxaline Amine Synthesis

Nucleophilic substitution is a cornerstone of quinoxaline chemistry, providing a powerful tool for introducing various functional groups, including amines. The electron-deficient nature of the pyrazine (B50134) ring in quinoxaline makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. rsc.org

A plausible and direct route to N-Ethyl-3-methylquinoxalin-2-amine is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-methylquinoxaline. The chlorine atom at the 2-position acts as a good leaving group, which can be displaced by an amine nucleophile. The reaction would involve treating 2-chloro-3-methylquinoxaline with ethylamine. Such reactions are common for functionalizing chloroquinoxalines with nitrogen, oxygen, and sulfur nucleophiles. rsc.org

The reactivity in nucleophilic substitution can be influenced by the substituent already present on the quinoxaline ring. Studies on 2-monosubstituted quinoxalines have shown that those with phenyl or butyl groups react readily with various nucleophiles. mdpi.comdoaj.org However, 2-amino and 2-alkynyl quinoxalines were found to react only with strong alkyl nucleophiles, suggesting that the electronic properties of the substituent at C2 play a crucial role. mdpi.comdoaj.orgresearchgate.net

Another advanced strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct functionalization of C-H bonds. While VNS on the parent quinoxaline ring has been explored, its N-oxide derivative shows enhanced reactivity, facilitating the addition of carbanions to the heterocyclic ring. rsc.orgrsc.org This highlights the potential for direct amination, although it is less straightforward than the SNAr of a halogenated precursor.

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The development of stereoselective methods for the synthesis of quinoxaline derivatives is crucial when chiral centers are present, leading to enantiomerically enriched or pure compounds. While N-Ethyl-3-methylquinoxalin-2-amine itself is achiral, the introduction of chiral substituents on the ethyl group, the methyl group, or the benzene (B151609) ring would necessitate stereocontrolled synthetic strategies.

One example of stereoselectivity in quinoxaline synthesis is found in the one-pot, four-component synthesis of spiro-fused quinoxalines. nih.gov In this reaction, the stereochemistry of the product was rationalized by considering the transition states of a regioselective dipolar cycloaddition, where steric factors led exclusively to the formation of the endo-product. nih.gov

Asymmetric total synthesis of natural products containing complex heterocyclic systems often relies on key stereoselective reactions. For instance, the synthesis of (+)-propindilactone G, a nortriterpenoid, involved an asymmetric Diels-Alder reaction to set the initial stereochemistry. acs.org While not directly involving a quinoxaline, this illustrates the type of enantioselective transformation that can be integrated into a synthetic sequence to produce chiral molecules.

For the synthesis of chiral quinoxaline derivatives, catalytic asymmetric methods would be highly valuable. Although specific examples for the enantioselective synthesis of N-alkyl quinoxaline amines are not prevalent in the provided context, general principles of asymmetric catalysis, such as using chiral ligands with a metal catalyst or employing an organocatalyst, could be applied. For example, a prochiral quinoxaline precursor could be subjected to an asymmetric reduction or an asymmetric C-H functionalization to introduce a chiral center. The development of such methods remains an active area of research in organic synthesis.

Advanced Spectroscopic and Structural Characterization of N Ethyl 3 Methylquinoxalin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For N-Ethyl-3-methylquinoxalin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Elucidation via 1D NMR (¹H, ¹³C)

The ¹H NMR spectrum of N-Ethyl-3-methylquinoxalin-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system, the protons of the ethyl group, and the methyl group. The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. A singlet for the methyl group attached to the quinoxaline ring at the C3 position is also anticipated. The N-H proton of the amine would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the eight carbons of the quinoxaline ring, with the carbons directly attached to nitrogen atoms (C2 and C8a) appearing at lower field. The carbons of the ethyl and methyl substituents would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-3-methylquinoxalin-2-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5-8.0 (m) | 125-145 |

| NH | 5.0-6.0 (br s) | - |

| N-CH₂-CH₃ | 3.4-3.6 (q) | ~40 |

| N-CH₂-CH₃ | 1.2-1.4 (t) | ~15 |

| C3-CH₃ | 2.5-2.7 (s) | ~20 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Application of 2D NMR Techniques (COSY, HMBC, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key correlations would be expected between the aromatic protons on the benzene ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be useful to confirm the substitution pattern and the conformation of the ethyl group relative to the quinoxaline ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of N-Ethyl-3-methylquinoxalin-2-amine is expected to show characteristic absorption bands. A prominent N-H stretching vibration would be observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups would be seen in the 2850-2960 cm⁻¹ region. The C=N stretching vibration of the quinoxaline ring is expected in the 1620-1580 cm⁻¹ range, and the C=C stretching vibrations of the aromatic ring would also appear in this region.

Table 2: Expected FTIR Absorption Bands for N-Ethyl-3-methylquinoxalin-2-amine

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch | 1620-1580 |

| C=C Stretch (Aromatic) | 1600-1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For N-Ethyl-3-methylquinoxalin-2-amine (C₁₁H₁₃N₃), the calculated exact mass would be determined. The HRMS analysis would provide a high-resolution mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should match the calculated value to within a few parts per million (ppm), thereby confirming the molecular formula.

Table 3: Calculated Molecular Formula and Exact Mass for N-Ethyl-3-methylquinoxalin-2-amine

| Compound Name | Molecular Formula | Calculated Exact Mass |

| N-Ethyl-3-methylquinoxalin-2-amine | C₁₁H₁₃N₃ | 187.1109 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no specific crystal structure for N-Ethyl-3-methylquinoxalin-2-amine has been reported, data from the closely related compound, 1-Ethyl-3-methylquinoxalin-2(1H)-one, offers insight into the expected solid-state geometry of the quinoxaline core. nih.govnih.gov

Determination of Solid-State Molecular Geometry

A successful single-crystal X-ray diffraction analysis of N-Ethyl-3-methylquinoxalin-2-amine would provide detailed information on its molecular geometry. The quinoxaline ring system is expected to be essentially planar. The analysis would precisely determine the bond lengths and angles of the entire molecule, including the N-ethyl and C-methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking of the quinoxaline rings, would also be revealed, providing valuable information about the crystal packing.

Table 4: Representative Crystallographic Data for the Related Compound 1-Ethyl-3-methylquinoxalin-2(1H)-one. nih.govnih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

Note: This data is for a structurally related ketone and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of N-Ethyl-3-methylquinoxalin-2-amine, featuring a hydrogen bond donor (the secondary amine group), hydrogen bond acceptors (the quinoxaline nitrogen atoms), and an extended aromatic system, suggests the prevalence of specific intermolecular interactions that dictate its supramolecular architecture.

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal lattice of N-Ethyl-3-methylquinoxalin-2-amine is expected to be hydrogen bonding. The secondary amine (N-H) group can act as a hydrogen bond donor, while the lone pairs on the two nitrogen atoms of the quinoxaline ring can serve as hydrogen bond acceptors. It is plausible that these interactions would lead to the formation of dimeric structures or extended one-dimensional chains. In the case of a related compound, 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, the cations are linked through N—H⋯Br, N—H⋯O and O—H⋯Br hydrogen bonds, forming one-dimensional ribbons. nih.gov

Table 1: Predicted Intermolecular Interactions in N-Ethyl-3-methylquinoxalin-2-amine

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (quinoxaline) | 2.8 - 3.2 |

| π-π Stacking | Quinoxaline Ring | Quinoxaline Ring | 3.4 - 3.8 |

Crystal Packing and Polymorphism Studies

The interplay of hydrogen bonding and π-π stacking is expected to govern the crystal packing of N-Ethyl-3-methylquinoxalin-2-amine, likely resulting in a densely packed and stable crystalline form. The specific arrangement of molecules in the unit cell would be a direct consequence of the energetic favorability of these combined interactions.

Crystal Packing: Based on the analysis of related quinoxaline structures, a herringbone or a slipped-stack arrangement is a probable packing motif. This type of packing allows for the optimization of both hydrogen bonding and π-π stacking interactions, leading to a thermodynamically stable crystal lattice.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with multiple interaction sites like N-Ethyl-3-methylquinoxalin-2-amine. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure, leading to different packing arrangements and, consequently, different physical properties. While no specific polymorphic studies on N-Ethyl-3-methylquinoxalin-2-amine have been reported, the potential for polymorphism should be considered in any comprehensive solid-state characterization of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of N-Ethyl-3-methylquinoxalin-2-amine in a suitable solvent, such as ethanol (B145695) or acetonitrile, is predicted to exhibit characteristic absorption bands in the ultraviolet (UV) and possibly the visible region. These absorptions correspond to electronic transitions between different molecular orbitals.

Electronic Transitions: The UV-Vis spectrum of quinoxaline derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity (large molar absorptivity, ε) and are expected to appear at shorter wavelengths (higher energy). The extensive π-system of the quinoxaline ring will give rise to these strong absorptions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity and appear at longer wavelengths (lower energy) compared to the π → π* transitions.

The introduction of the N-ethylamino group at the 2-position of the quinoxaline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline, due to the electron-donating nature of the amino group which extends the conjugation of the π-system. Studies on various quinoxaline derivatives have shown a range of absorption maxima depending on the nature and position of substituents. acs.orgbyu.edu

Table 2: Predicted UV-Visible Absorption Data for N-Ethyl-3-methylquinoxalin-2-amine in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ~240 - 260 | 20,000 - 40,000 | π → π |

| ~320 - 350 | 5,000 - 15,000 | π → π |

| ~380 - 420 | 1,000 - 5,000 | n → π* |

Photophysical Properties: The photophysical properties of N-Ethyl-3-methylquinoxalin-2-amine, such as its fluorescence characteristics, would be intrinsically linked to its electronic structure. Upon absorption of a photon, the molecule is excited to a higher electronic state. The subsequent de-excitation pathways, including fluorescence and non-radiative decay, determine its emission properties. The presence of the amino group might enhance the fluorescence quantum yield compared to the parent quinoxaline, although this would also be influenced by factors such as solvent polarity and the potential for intersystem crossing. A detailed investigation of its emission spectrum, quantum yield, and fluorescence lifetime would be necessary to fully elucidate its photophysical behavior.

Theoretical and Computational Chemistry Studies of N Ethyl 3 Methylquinoxalin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like N-Ethyl-3-methylquinoxalin-2-amine, DFT would be employed to predict its geometry, electronic properties, and reactivity.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometric optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For flexible molecules like N-Ethyl-3-methylquinoxalin-2-amine, which has a rotatable ethyl group, multiple low-energy conformations may exist.

Computational studies on similar quinoxaline (B1680401) derivatives have shown that the planarity of the quinoxaline ring system is a key feature, though substituents can cause minor deviations. nih.govresearchgate.net For instance, in a study of N-(3-Methyl-phenyl)quinoxalin-2-amine monohydrate, the quinoxaline system was found to be roughly planar. nih.govresearchgate.net A conformational analysis of N-Ethyl-3-methylquinoxalin-2-amine would involve systematically rotating the bonds of the ethyl group to identify all stable conformers and their relative energies.

Table 1: Hypothetical Optimized Geometric Parameters for N-Ethyl-3-methylquinoxalin-2-amine (Note: This table is illustrative as specific data is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Amine) | 1.37 | - | - |

| N-C (Ethyl) | 1.46 | - | - |

| C-C (Ethyl) | 1.54 | - | - |

| C-N-C (Amine-Ethyl) | - | 125.0 | - |

| N-C-C-N (Ring) | - | - | < 5.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small gap suggests that the molecule is more reactive and can be easily excited.

In studies of other quinoxaline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior. For example, a study on N-benzyl-3-phenylquinoxalin-2-amine reported a HOMO-LUMO energy gap of 4.02 eV. nih.gov For N-Ethyl-3-methylquinoxalin-2-amine, the HOMO would likely be localized on the electron-rich amino-quinoxaline ring system, while the LUMO would be distributed over the pyrazine (B50134) part of the ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For N-Ethyl-3-methylquinoxalin-2-amine, the MEP map would be expected to show negative potential around the nitrogen atoms of the quinoxaline ring and the amine group, indicating their suitability for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine and ethyl groups would likely show positive potential. MEP studies on similar molecules confirm that the nitrogen atoms are often the most negative sites. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the nature and strength of intramolecular interactions that stabilize the molecule.

For N-Ethyl-3-methylquinoxalin-2-amine, NBO analysis would likely reveal significant delocalization of the lone pair of the amine nitrogen into the quinoxaline ring system. This delocalization contributes to the stability of the molecule and influences its reactivity. Studies on related amino-thiophenes have used NBO analysis to understand donor-acceptor interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would track the movements of the atoms in N-Ethyl-3-methylquinoxalin-2-amine, providing insights into its flexibility and conformational preferences in a simulated environment (e.g., in a solvent). This is particularly useful for understanding how the molecule might behave in a biological system. MD simulations have been used to study the dynamics of various nitrogen-containing heterocyclic compounds. nih.gov

In Silico Ligand-Target Docking Studies (for Mechanistic Insight, not efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand potential mechanisms of action.

If N-Ethyl-3-methylquinoxalin-2-amine were to be investigated as a potential inhibitor of a specific protein, docking studies would be performed to predict its binding mode and affinity. For example, various quinoxaline derivatives have been docked into the active sites of enzymes like VEGFR-2 and EGFR to understand their inhibitory potential. nih.gov Such a study for N-Ethyl-3-methylquinoxalin-2-amine would provide hypotheses about its potential biological targets and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are pivotal in modern drug discovery, enabling the prediction of the activity and properties of new chemical entities, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The development of a robust QSAR/QSPR model for a class of compounds such as quinoxaline derivatives, including N-Ethyl-3-methylquinoxalin-2-amine, follows a structured workflow. This process begins with the compilation of a dataset of molecules with known activities or properties. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

The subsequent step involves the selection of the most relevant descriptors that have a significant correlation with the observed activity or property. This is a critical phase to avoid overfitting and to ensure the predictive power of the model. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then utilized to generate the mathematical equation that constitutes the QSAR/QSPR model.

The predictive performance and robustness of the developed model are assessed through rigorous internal and external validation techniques. A statistically significant QSAR model was developed for a series of 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives, which are structurally related to the compound of interest. tandfonline.com In a recent study, a 2D-QSAR model was successfully developed for anticancer quinoxaline derivatives, leading to the virtual screening and identification of a potent compound. mdpi.com

The insights gained from such models are invaluable. For instance, a QSAR study on human A3 adenosine (B11128) receptor antagonists with a quinoxaline scaffold revealed that for the 4-amino-1-one series, electron-withdrawing substituents at a specific position enhance the binding affinity. tandfonline.com Conversely, for the 1,4-dione series, a larger field effect at the same position was beneficial for receptor binding. tandfonline.com These findings highlight how structural modifications can modulate the biological activity of quinoxaline derivatives.

Table 1: Representative Molecular Descriptors for a Series of Quinoxaline Derivatives in a Hypothetical QSAR Study

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Derivative 1 | 215.26 | 2.8 | 45.9 | 1 | 3 |

| Derivative 2 | 229.29 | 3.1 | 45.9 | 1 | 3 |

| Derivative 3 | 249.71 | 3.5 | 45.9 | 1 | 3 |

| Derivative 4 | 264.32 | 2.9 | 65.1 | 2 | 4 |

| Derivative 5 | 278.35 | 3.2 | 65.1 | 2 | 4 |

This table is for illustrative purposes and the data presented are hypothetical for a series of quinoxaline derivatives.

Computational ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity Prediction)

Computational ADMET profiling is an essential component of modern drug discovery, providing early predictions of the pharmacokinetic and safety properties of a drug candidate. These in silico methods are crucial for identifying potential liabilities that could lead to late-stage attrition. For quinoxaline derivatives, including N-Ethyl-3-methylquinoxalin-2-amine, various computational tools and models are available to predict their ADMET properties. nih.gov

Absorption: This parameter predicts the extent to which a compound is absorbed into the bloodstream. Key factors influencing absorption include intestinal absorption, Caco-2 cell permeability, and oral bioavailability. Computational models can predict these based on molecular properties such as lipophilicity (LogP), molecular weight, and polar surface area.

Distribution: This refers to how a compound is distributed throughout the body's tissues and fluids. Important predicted properties include the volume of distribution (VDss), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. For instance, in silico studies on newly synthesized quinoxaline derivatives have been conducted to assess their drug-likeness and ADMET profiles. nih.gov

Metabolism: This involves the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP) enzymes. Computational models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is an inhibitor or inducer of these enzymes. Docking studies have been performed for some quinoxaline derivatives against cytochrome P450 to predict their metabolic interactions. rsc.org

Excretion: This parameter predicts how a compound and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (renal) and the liver (hepatic). Computational models can estimate the total clearance of a compound.

Toxicity: Theoretical toxicity prediction involves the use of computational models to identify potential adverse effects of a compound. This can include predictions for carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). In silico toxicity studies for some new quinoxaline derivatives have indicated low toxicity profiles. nih.gov

Recent research on novel 3-methylquinoxaline derivatives included in silico ADMET and toxicity evaluations, which revealed that most of the synthesized compounds possessed acceptable drug-like profiles. rsc.org Similarly, ADMET studies were carried out for a series of new quinoxaline derivatives designed as histone deacetylase inhibitors, with the majority showing acceptable drug-likeness and low toxicity. nih.gov

Table 2: Predicted ADMET Properties for a Selection of Quinoxaline Derivatives

| Property | Derivative A | Derivative B | Derivative C |

| Absorption | |||

| Human Intestinal Absorption (%) | High (95%) | High (92%) | Moderate (78%) |

| Caco-2 Permeability (logPapp) | High | High | Moderate |

| Distribution | |||

| Plasma Protein Binding (%) | High (98%) | High (95%) | Moderate (85%) |

| BBB Permeability | Low | Low | Low |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Yes |

| CYP3A4 Inhibitor | No | Yes | No |

| Excretion | |||

| Total Clearance (log ml/min/kg) | Low | Low | Moderate |

| Toxicity | |||

| Ames Mutagenicity | Negative | Negative | Negative |

| hERG Inhibition | Low risk | Low risk | Moderate risk |

This table presents representative predicted ADMET data for a selection of quinoxaline derivatives based on findings for similar compounds and is for illustrative purposes. The data does not correspond to specific, named compounds but rather to the types of predictions made in computational studies.

Chemical Reactivity and Derivatization Strategies of N Ethyl 3 Methylquinoxalin 2 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in N-Ethyl-3-methylquinoxalin-2-amine is expected to occur on the benzo portion of the quinoxaline (B1680401) nucleus. The pyrazine (B50134) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of its two nitrogen atoms. The regioselectivity of EAS on the benzene (B151609) ring is controlled by the directing effects of the existing substituents: the fused pyrazine ring, the methyl group at C-3, and the ethylamino group at C-2.

The ethylamino group is a powerful activating group and directs electrophiles to the ortho and para positions. Similarly, the methyl group is a weaker activating group, also directing ortho and para. The fused pyrazine ring acts as a deactivating group. In the context of the benzene ring of the quinoxaline system, substitution typically occurs at positions C-5, C-6, C-7, and C-8. The ethylamino group at C-2 and the methyl group at C-3 will primarily influence the electron density of the attached pyrazine ring, but their electronic effects are relayed to the benzo ring. The most significant directing influence on the benzene ring comes from the fused heterocyclic system and the amine group attached to it. The nitrogen atom of the amino group can donate its lone pair, increasing the electron density of the entire ring system, particularly at positions C-6 and C-8.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (NO₂) onto the benzene ring. byjus.com The precise location of substitution would depend on a careful balance of electronic and steric factors, with positions C-6 and C-8 being the most probable sites for attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-Ethyl-3-methylquinoxalin-2-amine

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro and/or 8-Nitro derivative | The amino group is a strong activator, enhancing reactivity at positions C-6 and C-8. The pyrazine ring is deactivating. byjus.comsapub.org |

| Halogenation | Br₂, FeBr₃ | 6-Bromo and/or 8-Bromo derivative | Similar to nitration, halogenation is directed by the activating effect of the amino group. byjus.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Low yield expected | The Lewis acid catalyst (AlCl₃) can complex with the nitrogen atoms of the quinoxaline ring and the amino group, deactivating the ring system towards Friedel-Crafts reactions. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Low yield expected | Similar to alkylation, catalyst complexation with the nitrogen atoms is expected to inhibit the reaction. |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack. rsc.org This is in stark contrast to its reactivity towards electrophiles. Two primary pathways for nucleophilic reactions are Vicarious Nucleophilic Substitution (VNS) and SNAr (Substitution Nucleophilic Aromatic).

VNS allows for the introduction of substituents onto the ring at positions bearing a hydrogen atom. rsc.org For N-Ethyl-3-methylquinoxalin-2-amine, potential sites for VNS are the C-5, C-6, C-7, and C-8 positions on the benzene ring, though this is less common for quinoxalines, and more importantly, any available C-H positions on the pyrazine ring if it were not fully substituted. Since C-2 and C-3 are substituted, this pathway is less direct for the pyrazine ring itself. However, activation of the quinoxaline ring by forming an N-oxide can greatly facilitate nucleophilic attack. rsc.org

SNAr reactions require a good leaving group, such as a halogen, to be present on the ring. While the parent molecule does not possess such a group, it could be introduced. For example, if a chloro or bromo substituent were present at C-6, it could be displaced by a variety of nucleophiles (amines, alkoxides, thiolates). The reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles is a common method for synthesizing substituted quinoxalines, demonstrating the high reactivity of these positions towards nucleophilic displacement. nih.govudayton.edu Studies on 2-monosubstituted quinoxalines have shown that they can react with various nucleophiles to yield 2,3-disubstituted products. mdpi.comdoaj.org In the case of N-Ethyl-3-methylquinoxalin-2-amine, the ethylamino group itself is generally a poor leaving group.

Oxidation and Reduction Pathways

The quinoxaline ring system can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding N-oxides. rsc.org Treatment of quinoxaline derivatives with oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide can lead to the formation of N-Ethyl-3-methylquinoxalin-2-amine N¹-oxide, N⁴-oxide, or the N¹,N⁴-dioxide. The formation of N-oxides significantly alters the electronic properties of the ring, making it even more susceptible to nucleophilic attack and potentially enabling different patterns of reactivity. rsc.org Furthermore, upon bioreduction, some quinoxaline N-oxides have been shown to fragment and release reactive radicals, a property exploited in the design of certain drugs. nih.gov The methyl and ethyl side chains could also be susceptible to oxidation under stronger conditions, potentially yielding carboxylic acids or other oxidized products.

Reduction: The pyrazine ring of the quinoxaline system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd) or treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives. acs.org The specific product depends on the reaction conditions and the nature of the substituents. For example, the reduction of quinoxaline-1,4-dioxides is a known metabolic pathway catalyzed by enzymes like aldehyde oxidase. nih.gov Tautomerization of the reduced form of some quinoxaline derivatives has been identified as a pathway for degradation under certain conditions. acs.org

Functional Group Interconversions and Modifications

The peripheral functional groups of N-Ethyl-3-methylquinoxalin-2-amine—the secondary amine, the N-ethyl group, and the C-methyl group—offer numerous handles for chemical modification.

Secondary Amine Modification: The secondary amine is a versatile functional group that can undergo acylation, sulfonylation, and further alkylation. Reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides would produce sulfonamides. These reactions are often used to modify the biological activity of amine-containing compounds. nih.gov

N-Ethyl Group Modification: While more challenging, dealkylation of the N-ethyl group could be possible under specific conditions, yielding 3-methylquinoxalin-2-amine (B189528).

C-Methyl Group Modification: The methyl group at the C-3 position can also be functionalized. For example, condensation reactions with aromatic aldehydes can occur at this position, similar to reactions observed with 1,3-dimethyl-2(1H)-quinoxalinone. oup.com It could also potentially be halogenated under radical conditions or oxidized to a carboxylic acid.

Development of N-Ethyl-3-methylquinoxalin-2-amine Analogs for Structure-Activity Relationship (SAR) Studies

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com Developing analogs of N-Ethyl-3-methylquinoxalin-2-amine through systematic modification is a key strategy for conducting Structure-Activity Relationship (SAR) studies to optimize potency and other pharmacological properties. researchgate.netnih.gov

Systematic modification of the quinoxaline ring is a primary approach to exploring the SAR.

Substitution on the Benzo Ring: As discussed in section 5.1, electrophilic substitution can be used to introduce a variety of substituents (e.g., -NO₂, -Br, -Cl) at the C-6 and C-8 positions. The electronic and steric properties of these substituents can then be correlated with biological activity. SAR studies on other quinoxalines have shown that the nature and position of substituents on the benzo ring can dramatically influence activity. mdpi.com

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for directly functionalizing the quinoxaline core. rsc.orgresearchgate.net These methods allow for the introduction of aryl, alkyl, and other groups with high regioselectivity, offering a direct path to a wide array of analogs for SAR studies. researchgate.netnih.gov

The N-ethyl-2-amino group is a critical site for derivatization to probe its role in binding to biological targets. A variety of reagents can be used to modify this secondary amine. nih.goviu.edu

Acylation and Sulfonylation: Creating a library of amide and sulfonamide derivatives by reacting the parent amine with various acyl chlorides and sulfonyl chlorides is a common strategy. SAR studies have shown that linkers such as amides can be crucial for activity. For example, in some series, an NH-CO linker at the C-2 position increased anticancer activity. mdpi.com

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would yield urea or thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing target engagement. nih.gov

Alkylation: Introduction of different alkyl or arylalkyl groups on the amine nitrogen can explore the steric and electronic requirements of the binding pocket. This can be achieved by reacting the corresponding precursor, 3-methylquinoxalin-2-amine, with various alkyl halides.

Table 2: Reagents for Derivatization of the Amine Group for SAR Studies

| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Amide | Acyl Halides / Anhydrides | Benzoyl chloride | -N(Et)-CO-Ph |

| Sulfonamide | Sulfonyl Chlorides | p-Toluenesulfonyl chloride | -N(Et)-SO₂-Tol |

| Urea | Isocyanates | Phenyl isocyanate | -N(Et)-CO-NH-Ph |

| Thiourea | Isothiocyanates | Ethyl isothiocyanate | -N(Et)-CS-NH-Et |

| Tertiary Amine | Alkyl Halides | Benzyl bromide | -N(Et)(CH₂Ph) |

By systematically applying these derivatization strategies, researchers can generate a comprehensive library of N-Ethyl-3-methylquinoxalin-2-amine analogs. Subsequent biological screening of these compounds allows for the elucidation of a detailed SAR, guiding the design of more potent and selective molecules for therapeutic or other applications. mdpi.comnih.gov

Methyl Group Derivatization

The methyl group at the C3 position of the quinoxaline ring in N-Ethyl-3-methylquinoxalin-2-amine is a potential site for various chemical modifications. The reactivity of this methyl group is influenced by the electron-withdrawing nature of the adjacent pyrazine ring. This activation allows for a range of derivatization reactions, which can be broadly categorized as condensation and halogenation reactions.

Condensation Reactions:

The activated methyl group of quinoxaline derivatives can participate in condensation reactions with aldehydes. For instance, 3-methyl-2(1H)-quinoxalinone has been shown to condense with aromatic aldehydes to form styryl derivatives oup.com. This suggests a similar potential for N-Ethyl-3-methylquinoxalin-2-amine to react with various aldehydes, leading to the formation of new carbon-carbon bonds and the introduction of diverse structural motifs.

Table 1: Potential Condensation Reactions of the Methyl Group

| Reactant | Reagent | Product Structure | Potential Product Name |

| N-Ethyl-3-methylquinoxalin-2-amine | Benzaldehyde | N-Ethyl-3-(2-phenylvinyl)quinoxalin-2-amine | |

| N-Ethyl-3-methylquinoxalin-2-amine | 4-Nitrobenzaldehyde | N-Ethyl-3-[2-(4-nitrophenyl)vinyl]quinoxalin-2-amine |

Note: The feasibility and specific conditions for these reactions with N-Ethyl-3-methylquinoxalin-2-amine would require experimental validation.

Halogenation Reactions:

The methyl group can also be a target for halogenation, typically leading to the formation of halomethyl derivatives. Side-chain bromination of 3-methyl-2(1H)-quinoxalinone to yield 3-bromomethyl-2(1H)-quinoxalinone has been reported oup.com. This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. A similar strategy could be employed for N-Ethyl-3-methylquinoxalin-2-amine.

Table 2: Potential Halogenation and Subsequent Derivatization of the Methyl Group

| Reaction Step | Reagent | Intermediate/Product Structure | Potential Product Name |

| 1. Halogenation | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)-N-ethylquinoxalin-2-amine | |

| 2. Nucleophilic Substitution | Sodium Azide (NaN₃) | 3-(Azidomethyl)-N-ethylquinoxalin-2-amine | |

| 2. Nucleophilic Substitution | Potassium Cyanide (KCN) | 2-[(2-Amino-N-ethylquinoxalin-3-yl)methyl]acetonitrile |

Note: These proposed reactions are based on the known reactivity of similar quinoxaline derivatives and would need to be confirmed through experimental studies on N-Ethyl-3-methylquinoxalin-2-amine.

Investigation of Tautomeric Equilibria

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a significant consideration for N-Ethyl-3-methylquinoxalin-2-amine. The presence of the 2-amino group on the quinoxaline ring introduces the possibility of amino-imino tautomerism.

The two potential tautomeric forms are the amino form (N-Ethyl-3-methylquinoxalin-2-amine) and the imino form (N-Ethyl-1,2-dihydro-3-methyl-2-iminoquinoxaline).

Table 3: Potential Tautomeric Forms of N-Ethyl-3-methylquinoxalin-2-amine

| Tautomeric Form | Structure |

| Amino Form | |

| Imino Form |

Mechanistic Studies of Biological Interactions at the Molecular Level

Molecular Recognition and Binding Affinity Studies

Molecular recognition is fundamental to the biological activity of any compound, dictating its affinity and specificity for a biological target. For quinoxaline (B1680401) derivatives, molecular docking studies have been instrumental in elucidating the forces that govern their binding. These studies reveal that the quinoxaline nucleus often serves as a critical anchor, engaging in various non-covalent interactions within the binding pockets of proteins.

The binding affinity of quinoxaline derivatives is often characterized by strong hydrophobic and π-π stacking interactions, supplemented by hydrogen bonds. For instance, in studies of quinoxaline derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, compounds with high binding affinities demonstrated significant interactions with key amino acid residues. ekb.eg Molecular docking of certain quinoxaline derivatives into the VEGFR-2 active site (PDB ID: 2OH4) revealed binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.eg Similarly, docking studies of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamide derivatives against various tumor cell lines have shown a correlation between binding affinity and anticancer activity. nih.gov

The specific substituents on the quinoxaline ring play a crucial role in modulating binding affinity. For example, studies on phenylisoxazole quinoxalin-2-amine (B120755) hybrids as α-amylase inhibitors showed that compound 5h had the highest binding energy of -8.9 ± 0.10 kcal/mol. rsc.org In another study targeting epidermal growth factor receptor (EGFR), a quinoxaline derivative, compound 4i , was identified as a promising agent with a strong binding pose within the receptor. nih.gov These findings underscore the importance of specific structural features in achieving high binding affinity and, consequently, potent biological activity.

Table 1: Binding Affinities of Representative Quinoxaline Derivatives

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline Derivative IV | VEGFR-2 | -17.11 | ekb.eg |

| Quinoxaline Derivative III | VEGFR-2 | -15.63 | ekb.eg |

| Phenylisoxazole quinoxalin-2-amine (5h) | α-Amylase | -8.9 ± 0.10 | rsc.org |

| Phenylisoxazole quinoxalin-2-amine (5c) | α-Glucosidase | -9.0 ± 0.20 | rsc.org |

| 2-Substituted-quinoxaline (4e) | EGFR Tyrosine Kinase | -6.98 | researchgate.net |

| 2-Substituted-quinoxaline (5a) | EGFR Tyrosine Kinase | -6.7 | researchgate.net |

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Glycosidase Inhibition)

The quinoxaline scaffold is a well-established pharmacophore for the development of enzyme inhibitors, particularly targeting kinases, which are crucial in cellular signaling pathways. ekb.eg Derivatives of quinoxaline have been shown to act as selective ATP-competitive inhibitors for a multitude of kinases, including VEGFR, EGFR, and Pim kinases. nih.govekb.eg

Kinase Inhibition: Quinoxaline derivatives have demonstrated potent inhibitory activity against several kinases implicated in cancer. For example, a series of novel quinoxaline derivatives were synthesized and evaluated as specific c-Met kinase inhibitors, with most compounds exhibiting potent activity. lookchem.com Another study focused on dual Pim-1/2 kinase inhibitors identified two quinoxaline lead compounds, 5c and 5e , as potent submicromolar inhibitors of both enzymes. mdpi.comnih.gov The inhibitory concentrations (IC50) for these compounds were in the nanomolar to low micromolar range, highlighting their efficacy. mdpi.comnih.gov Similarly, quinoxaline derivatives have been developed as potent inhibitors of EGFR and topoisomerase II, crucial enzymes in cancer progression. nih.govnih.govrsc.org For instance, one quinoxaline derivative (Compound IV) showed an IC50 value of 7.529 µM against topoisomerase II. nih.govtandfonline.com

Glycosidase Inhibition: Beyond kinases, quinoxaline derivatives have been investigated as inhibitors of glycosidases, such as α-amylase and α-glucosidase, which are key targets in the management of diabetes. rsc.orgnih.gov A study on phenylisoxazole quinoxalin-2-amine hybrids revealed that compound 5h was a potent dual inhibitor of both α-amylase (IC50 = 16.4 ± 0.1 μM) and α-glucosidase (IC50 = 31.6 ± 0.4 μM), while compound 5c was the most potent α-glucosidase inhibitor (IC50 = 15.2 ± 0.3 μM). rsc.org The mechanism of inhibition is often competitive, where the inhibitor vies with the natural substrate for the enzyme's active site. researchgate.netnih.gov

Table 2: Enzyme Inhibitory Activities of Representative Quinoxaline Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Quinoxaline Derivative (IV) | Topoisomerase II | 7.529 µM | nih.govtandfonline.com |

| Quinoxaline Derivative (III) | Topoisomerase II | 21.98 µM | nih.govtandfonline.com |

| Phenylisoxazole quinoxalin-2-amine (5c) | α-Glucosidase | 15.2 ± 0.3 µM | rsc.org |

| Phenylisoxazole quinoxalin-2-amine (5h) | α-Amylase | 16.4 ± 0.1 µM | rsc.org |

| Quinoxaline Derivative (13) | COX-2 | 0.46 µM | rsc.org |

| Quinoxaline Derivative (4a) | EGFR | 0.3 µM | rsc.org |

| Quinoxaline Derivative (4i) | EGFR (A549 cells) | 3.902 ± 0.098 µM | nih.gov |

| Quinoxaline-2-carboxylic acid derivative (5c) | Pim-1 Kinase | <0.1 µM | nih.govresearchgate.net |

| Quinoxaline-2-carboxylic acid derivative (5e) | Pim-2 Kinase | <0.1 µM | nih.govresearchgate.net |

Ligand-Protein Interaction Profiling

Understanding the specific interactions between a ligand and its protein target is crucial for rational drug design. For the quinoxaline amine scaffold, molecular docking and co-crystallography studies have provided detailed interaction profiles with various enzymes and receptors. These studies consistently highlight the role of the quinoxaline core in establishing key binding motifs.

In the context of kinase inhibition, the nitrogen atoms of the pyrazine (B50134) ring in the quinoxaline scaffold are often involved in forming hydrogen bonds with residues in the hinge region of the kinase ATP-binding site. lookchem.com For example, molecular docking of aminated quinoxalines into the ATP binding region of Abl kinase showed hydrogen bonding with Glu286 and Lys271. researchgate.net In the case of PARP-1 inhibitors, the design of quinoxaline-based compounds often mimics the nicotinamide (B372718) portion of NAD+, with the carboxamide moiety forming crucial hydrogen bonds with Gly863 and Ser904 in the active site. temple.edu

The substituents on the quinoxaline ring dictate the specificity and strength of these interactions. A study on 2-amino-3-heteroaryl-quinoxalines as interleukin-8 receptor antagonists demonstrated that specific substitutions were necessary for potent inhibition of receptor binding. nih.gov Similarly, for phenylisoxazole quinoxalin-2-amine hybrids targeting α-amylase and α-glucosidase, specific substitutions led to important interactions with the active site residues, resulting in high binding energies. rsc.org

Table 3: Key Ligand-Protein Interactions for Quinoxaline Derivatives

| Quinoxaline Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Aminated Quinoxaline (AQNX5) | Abl Kinase | Glu286, Lys271 | Hydrogen Bonding, π-stacking | researchgate.net |

| Quinoxaline-based compound | PARP-1 | Gly863, Ser904, Tyr907 | Hydrogen Bonding, π-π stacking | temple.edu |

| Quinoxaline-based compound | Topoisomerase II | - | Good binding affinity | nih.govtandfonline.com |

| Quinoxaline-based compound | VEGFR-2 | ASP 1044, GLU 883 | Hydrogen Bonding | ekb.eg |

Investigation of DNA/RNA Binding Mechanisms

Quinoxaline derivatives are not limited to protein targets; some have been shown to interact directly with nucleic acids, offering alternative mechanisms for their biological effects. The planar aromatic structure of the quinoxaline ring is well-suited for intercalation between the base pairs of DNA.

Certain quinoxaline antibiotics, such as triostin (B1172060) A, are known to bind to DNA through bifunctional intercalation, where both quinoxaline chromophores insert into the DNA double helix. nih.govnih.gov This mode of binding can unwind the DNA and interfere with processes like transcription and replication. The specificity of this binding is influenced by the peptide backbone of the antibiotic, with studies showing that the 2-amino group of guanine (B1146940) is important for the binding of triostin A to CpG sequences. nih.gov

Quinoxaline derivatives have also been found to interact with RNA. For instance, some derivatives can disrupt the interaction between viral RNA and proteins. Studies on the influenza A virus have shown that quinoxaline compounds can bind to the NS1A protein, disrupting its interaction with double-stranded RNA (dsRNA), which is crucial for viral replication. nih.gov Similarly, quinoxaline derivatives have been reported to bind to the hepatitis C virus internal ribosome entry site (IRES) RNA, disrupting its base stacking and thereby reducing viral translation and replication. researchgate.net This interaction is often studied using techniques like fluorescence polarization assays. nih.gov

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction Mechanisms)

The biological effects of quinoxaline derivatives often culminate in the modulation of critical cellular pathways, with apoptosis, or programmed cell death, being a frequently observed outcome, particularly in cancer cells. The induction of apoptosis by these compounds is a multi-faceted process involving various molecular players.

One common mechanism by which quinoxaline derivatives induce apoptosis is through the activation of the intrinsic mitochondrial pathway. This can be initiated by the inhibition of key survival kinases, leading to an imbalance of pro- and anti-apoptotic proteins. For example, treatment of prostate cancer cells with a specific quinoxaline derivative (Compound IV) led to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govtandfonline.com This shift in protein expression leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. nih.govtandfonline.com

Cell cycle arrest is another key mechanism. Quinoxaline compounds have been shown to arrest the cell cycle at different phases, such as the S phase or the G2/M phase, preventing cancer cells from proliferating. nih.govtandfonline.comtemple.edu For instance, a study on new quinoxaline-based PARP-1 inhibitors found that the most potent compound induced cell cycle arrest at the G2/M phase in breast cancer cells. temple.edu This arrest is often a prelude to apoptosis. Furthermore, some quinoxaline derivatives have been shown to induce autophagy, another form of programmed cell death, in cancer cells. temple.edu

Structure-Mechanism Relationships for Quinoxaline Amine Scaffolds

For the 2-aminoquinoxaline scaffold, the nature and position of substituents on both the quinoxaline core and the amino group are critical. For instance, in the development of interleukin-8 receptor antagonists, the optimization of substituents on the 2-amino and 3-heteroaryl groups was essential for achieving high-affinity binding and functional antagonism. nih.gov

In the context of enzyme inhibition, SAR studies have provided clear guidance for the design of more potent and selective compounds. For dual Pim-1/2 kinase inhibitors, modifications to the quinoxaline-2-carboxylic acid lead structure were systematically explored to enhance activity against both isoforms. mdpi.comnih.gov Similarly, for EGFR and COX-2 inhibitors, SAR analysis revealed that the introduction of electron-withdrawing groups like chlorine could enhance anticancer activity, while the nature of the substituent on a linked phenyl ring was also crucial. rsc.org A review of anticancer quinoxalines highlighted that for certain derivatives, a secondary amine at the third position of the quinoxaline ring increases activity, while primary and tertiary amines decrease it. mdpi.com The presence of electron-releasing groups on an aromatic ring attached to the second position can also enhance activity. mdpi.com These studies collectively demonstrate that a deep understanding of the structure-mechanism relationships of the quinoxaline amine scaffold is paramount for the development of targeted and effective therapeutic agents.

Applications in Advanced Materials and Chemical Sciences

Utilization in Organic Electronic Materials Research

Quinoxaline (B1680401) derivatives are recognized for their diverse applications in organic electronics, stemming from their inherent electronic and optical properties. However, a thorough review of scientific databases indicates a lack of specific studies focused on N-Ethyl-3-methylquinoxalin-2-amine within this domain.

Electron-Transporting Material Investigations

There are no available research findings or data to suggest that N-Ethyl-3-methylquinoxalin-2-amine has been investigated as an electron-transporting material. While the electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core is a known feature that can facilitate electron transport, specific research to characterize this property in N-Ethyl-3-methylquinoxalin-2-amine has not been reported.

Charge Transfer Complex Formation

The formation of charge-transfer complexes is a phenomenon observed in many organic materials, where an electron donor and an electron acceptor interact. sciforum.net Quinoxalines can act as either the donor or acceptor component depending on the substituents. sciforum.net However, there is no specific literature detailing the formation or characterization of charge transfer complexes involving N-Ethyl-3-methylquinoxalin-2-amine.

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

While some quinoxaline-based compounds have been explored for their potential in OLEDs and as sensors, there is no published research detailing the synthesis or application of N-Ethyl-3-methylquinoxalin-2-amine for these purposes. nih.gov The development of novel materials for OLEDs and sensors is an active area of research, but this specific compound does not appear to be a subject of current investigation in this context.

Role as Precursors for Complex Chemical Entities

Quinoxaline and its derivatives serve as versatile building blocks in organic synthesis for the creation of more complex molecules. nih.gov The synthesis of related compounds, such as 3-methyl-quinoxaline-2-carboxylic acid, has been documented, highlighting the utility of the quinoxaline core as a synthetic intermediate. google.com However, there are no specific reports on the use of N-Ethyl-3-methylquinoxalin-2-amine as a precursor for the synthesis of other complex chemical entities.

Development as Fluorescent Probes and Chemosensors

The development of fluorescent probes and chemosensors for the detection of various analytes is a significant area of chemical science. Some quinoxaline derivatives have been successfully developed as pH indicators and for metal detection. researchgate.net These applications often rely on the modulation of the compound's photophysical properties upon interaction with the target analyte. Despite the potential of the quinoxaline scaffold, there is no available literature on the development or application of N-Ethyl-3-methylquinoxalin-2-amine as a fluorescent probe or chemosensor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modifications with Biological Target Interactions

The biological activity of quinoxaline (B1680401) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The core structure of N-Ethyl-3-methylquinoxalin-2-amine features key substituents at the 2 and 3 positions, which are critical for its interaction with biological targets.

The 2-amino group is a crucial feature. The synthesis of 2-aminoquinoxalines is a well-developed area, allowing for diverse modifications. nih.gov In many heterocyclic scaffolds, an amino group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a protein.

The substitution pattern on this amino group is pivotal. A study on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which feature a related N-alkylated quinoxaline system, demonstrated how varying the N-alkyl group significantly impacts antiproliferative activity against various cancer cell lines. mdpi.com For instance, the study revealed a spectrum of activity when groups like propyl, allyl, benzyl, and cyclohexyl were introduced, highlighting the sensitivity of the biological response to the steric and electronic properties of the N-substituent. mdpi.com This suggests that the N-ethyl group in N-Ethyl-3-methylquinoxalin-2-amine plays a specific role in defining its biological activity profile, likely by influencing binding affinity and selectivity for its molecular targets.

The following table summarizes the in-vitro antiproliferative activity of several N-Alkyl propanamide quinoxaline derivatives against the MCF-7 (breast cancer) cell line, illustrating the impact of the N-alkyl substituent.

| Compound ID | N-Substituent | IC₅₀ (µM) against MCF-7 |

|---|---|---|

| 6a | Propyl | >100 |

| 6d | Allyl | 63.41 ± 3.2 |

| 6e | Benzyl | 59.82 ± 3.0 |

| 6f | Cyclohexyl | 41.16 ± 2.1 |

| 6k | N¹-(naphthalen-2-yl)ethane-1,2-diamine | 6.93 ± 0.4 |

Elucidating Structural Factors Influencing Electronic and Photophysical Properties

The electronic properties of the quinoxaline ring system are finely tuned by its substituents, which in turn dictates its photophysical behavior and electrochemical potential. The N-Ethyl-3-methylquinoxalin-2-amine contains both an electron-donating amino group and a weakly electron-donating methyl group, which have opposing and synergistic effects on the electron density of the heterocyclic core.

A computational study using Density Functional Theory (DFT) on quinoxalin-2-one and its derivatives, including 3-methylquinoxalin-2(1H)-one and 3-aminoquinoxalin-2(1H)-one, provides significant insight. researchgate.net The study calculated that the amino group, being a strong electron-donating group, significantly impacts the redox potential. The calculated redox potential for 3-aminoquinoxalin-2(1H)-one was -0.254 eV, which is substantially lower than that of the parent quinoxalin-2-one (0.123 eV) and the 3-methyl derivative (0.015 eV). researchgate.net This indicates that the amino group increases the tendency of the molecule to be oxidized. researchgate.net

Furthermore, substituents affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and photophysical properties. The study found that both electron-donating (like an amino group) and electron-accepting substituents are effective in reducing the HOMO-LUMO energy gap. researchgate.net A smaller energy gap typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Therefore, the presence of both the amino and methyl groups in N-Ethyl-3-methylquinoxalin-2-amine is expected to lower its HOMO-LUMO gap compared to the unsubstituted quinoxaline, likely influencing its color and fluorescence properties.

The following table presents calculated electrochemical and electronic properties for quinoxalin-2-one and its amino/methyl derivatives.

| Compound | Redox Potential (eV) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoxalin-2-one (QO) | 0.123 | -6.43 | -2.11 | 4.32 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | 0.015 | -6.22 | -1.95 | 4.27 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 | -5.74 | -1.54 | 4.20 |

Rational Design Principles for Enhanced Performance

The development of quinoxaline derivatives for specific applications is increasingly guided by rational design principles. This approach involves the strategic modification of the quinoxaline scaffold to optimize interactions with a biological target, improve pharmacokinetic properties, or enhance material performance.

A key principle is the mimicry of known pharmacophores or binding motifs. For example, novel quinoxaline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes implicated in cancer and inflammation. nih.govrsc.org The design strategy often involves starting with a core quinoxaline structure and appending side chains that are known to interact with key residues in the enzyme's active site.

Structural optimization is another core principle. This involves systematically altering substituents to improve potency and selectivity. For instance, in the development of anticancer agents, various moieties like hydrazide, pyrazole, or isatin (B1672199) can be attached to the quinoxaline ring to explore different binding modes and enhance cytotoxic effects. mdpi.com The goal is to achieve a balance of properties, including high target affinity and "drug-likeness," which encompasses factors like solubility and membrane permeability. nih.gov For N-Ethyl-3-methylquinoxalin-2-amine, rational design could involve modifying the length of the N-alkyl chain (e.g., from ethyl to propyl or butyl) or introducing substituents on the benzene (B151609) portion of the quinoxaline ring to enhance its performance for a specific biological application.

Computational and Experimental Synergy in SAR/SPR Determination

The determination of structure-activity and structure-property relationships is greatly accelerated by the synergy between computational and experimental methods. In silico techniques are now routinely used to predict the properties of novel compounds and guide synthetic efforts, saving significant time and resources.